molecular formula C19H20N2O3S B2608542 N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686743-49-7

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2608542
CAS No.: 686743-49-7
M. Wt: 356.44
InChI Key: QXELJXIXMVSMRD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylaniline and 1-methyl-1H-indole.

    Sulfonylation: The 1-methyl-1H-indole undergoes sulfonylation using a sulfonyl chloride reagent to form the sulfonyl indole intermediate.

    Acylation: The sulfonyl indole intermediate is then acylated with 2-chloroacetamide in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-((1H-indol-3-yl)sulfonyl)acetamide: Lacks the methyl group on the indole ring.

    N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is unique due to its specific structural features, such as the presence of both 2,3-dimethylphenyl and 1-methyl-1H-indol-3-yl groups, which may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-7-6-9-16(14(13)2)20-19(22)12-25(23,24)18-11-21(3)17-10-5-4-8-15(17)18/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELJXIXMVSMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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